Bienvenue dans la boutique en ligne BenchChem!

(R)-2-Methylpiperazine dihydrochloride

Chiral Synthesis Enantiomeric Purity Process Chemistry

Procure (R)-2-methylpiperazine dihydrochloride (≥97%, ≥99% ee) – the definitive chiral piperazine building block for medicinal chemistry and materials science. Unlike the racemate, this single (R)-enantiomer forces noncentrosymmetric crystallization (space group P2₁) critical for piezoelectric and SHG applications, and eliminates chiral resolution in quinolone antibacterial synthesis. It is the direct precursor to H-7 dihydrochloride (PKA Ki=3.0 μM). Do not substitute with the free base (CAS 75336-86-6) or racemic 2-methylpiperazine (CAS 109-07-9); stereochemistry and salt form are non-negotiable for reaction yield and crystallinity.

Molecular Formula C5H14Cl2N2
Molecular Weight 173.08 g/mol
CAS No. 75336-89-9
Cat. No. B1601577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methylpiperazine dihydrochloride
CAS75336-89-9
Molecular FormulaC5H14Cl2N2
Molecular Weight173.08 g/mol
Structural Identifiers
SMILESCC1CNCCN1.Cl.Cl
InChIInChI=1S/C5H12N2.2ClH/c1-5-4-6-2-3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-;;/m1../s1
InChIKeyXMUWOBYBMGVFIU-ZJIMSODOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Methylpiperazine Dihydrochloride CAS 75336-89-9: Procurement-Relevant Chiral Piperazine Scaffold and Kinase Inhibitor Intermediate


(R)-2-Methylpiperazine dihydrochloride (CAS 75336-89-9) is a chiral heterocyclic amine salt (C5H14Cl2N2, MW 173.08 g/mol) belonging to the piperazine family, distinguished by its defined (R)-stereochemistry and dihydrochloride salt form. This configuration yields a white crystalline powder [1] with high aqueous solubility and is commercially supplied at purities ranging from 95% to 97% . The compound functions as a versatile chiral building block in medicinal chemistry, most notably as a key intermediate in the synthesis of protein kinase inhibitors [2], including the well-characterized broad-spectrum kinase inhibitor H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) . Its specific stereochemistry and salt form impart distinct physicochemical properties, making it a critical, non-substitutable starting material for applications requiring enantiopure piperazine scaffolds.

Why Substituting (R)-2-Methylpiperazine Dihydrochloride with Racemates or Alternative Salts Compromises Research Reproducibility and Material Performance


Generic substitution of (R)-2-Methylpiperazine dihydrochloride (CAS 75336-89-9) with racemic 2-methylpiperazine or alternative salt forms is not scientifically valid for procurement decisions. The compound's defined (R)-stereochemistry is a critical determinant of its biological and physicochemical properties. Using a racemic mixture (CAS 109-07-9) [1] introduces the (S)-enantiomer, which can exhibit different or even antagonistic biological activity [2], and leads to crystallographic disorder and the formation of centrosymmetric structures in materials science applications, whereas the pure (R)-enantiomer forces noncentrosymmetric crystallization [3]. Furthermore, substituting the dihydrochloride salt for the free base (R)-(-)-2-methylpiperazine (CAS 75336-86-6) drastically alters aqueous solubility, stability, and handling properties. These differences have direct, quantifiable consequences for reaction yields, crystallinity, and bioactivity, which are detailed in the evidence guide below.

Quantitative Differentiation Evidence for (R)-2-Methylpiperazine Dihydrochloride: Chiral Purity, Kinase Inhibition, and Crystallographic Outcomes


High Enantiomeric Purity (≥99% ee) of (R)-2-Methylpiperazine Dihydrochloride Enables Reproducible Asymmetric Synthesis

The (R)-enantiomer of 2-methylpiperazine can be consistently obtained with an optical purity of ≥99% enantiomeric excess (ee), as determined by chiral HPLC, when synthesized via the tartrate salt route [1]. This level of enantiopurity is a critical specification for its use as a chiral building block, ensuring high stereoselectivity in subsequent synthetic steps. In contrast, using racemic 2-methylpiperazine (0% ee) [2] necessitates additional chiral resolution steps, which can significantly reduce overall yield and increase cost. The high and verifiable ee% of the (R)-enantiomer is a direct, quantifiable procurement advantage for stereospecific synthesis.

Chiral Synthesis Enantiomeric Purity Process Chemistry

Differential Kinase Inhibition Profile of (R)-2-Methylpiperazine Derivatives (H-7) Quantifies Target Selectivity

The kinase inhibitor H-7 (1-(5-isoquinolinylsulfonyl)-2-methylpiperazine), for which (R)-2-methylpiperazine dihydrochloride serves as a key intermediate , exhibits a well-defined and quantifiable inhibition profile across multiple kinases. Its inhibition constants (Ki) are: PKA (Ki=3.0 μM), PKG (Ki=5.8 μM), PKC (Ki=6 μM), and MLCK (Ki=97 μM) [1]. This data demonstrates a clear, >15-fold selectivity for PKA, PKG, and PKC over MLCK. This selectivity profile is a critical parameter for experimental design where broad inhibition of AGC-family kinases is desired, while minimizing off-target effects on MLCK. The quantitative Ki values provide a verifiable basis for selecting this compound over other, less-characterized kinase inhibitors.

Kinase Inhibition Protein Kinase A (PKA) Protein Kinase C (PKC) Myosin Light Chain Kinase (MLCK)

Enantiomer-Specific Crystallization Directs Noncentrosymmetric Material Formation

In the synthesis of organic-inorganic hybrid materials, the use of enantiopure (R)-2-methylpiperazine dihydrochloride or its free base is mandatory to achieve noncentrosymmetric crystal structures. A direct comparative study demonstrated that using a single enantiomer of either R- or S-2-methylpiperazine forces crystallization in the polar, noncentrosymmetric space group P2₁ (No. 4) [1]. In contrast, using racemic 2-methylpiperazine under identical conditions results in crystallographic disorder and the creation of inversion centers, yielding centrosymmetric structures [1]. This structural difference has profound implications for material properties such as ferroelectricity, piezoelectricity, and second-harmonic generation (SHG) [2].

Crystal Engineering Noncentrosymmetric Materials Chiral Templating

Differential Solubility of Diastereomeric Salts Enables Efficient Chiral Resolution and Purification

The formation of diastereomeric salts with chiral resolving agents like (2S,3S)-tartaric acid reveals significant and exploitable differences in solubility between the (R)- and (S)-enantiomers of 2-methylpiperazine. A crystallographic study characterized the 1:1 salts of (S)- and (R)-2-methylpiperazine with (2S,3S)-tartaric acid, noting that the (R)-2-methylpiperazinium (2S,3S)-tartrate dihydrate salt (II) is notably more soluble than its (S)-counterpart (I) [1]. This solubility difference is attributed to less efficient crystal packing in salt (II), as evidenced by its lower 'packing coefficient' and stronger hydrogen-bond contribution [1]. This property can be leveraged in industrial-scale resolutions, as demonstrated in patent literature describing stepwise salification processes for producing both enantiomers simultaneously [2].

Chiral Resolution Diastereomeric Salt Formation Process Chemistry

(R)-2-Methylpiperazine Dihydrochloride is the Preferred Scaffold for Potent CCR5 Antagonist Development

In a structure-activity relationship (SAR) study aimed at developing novel CCR5 antagonists for HIV-1 therapy, the incorporation of a 2-methylpiperazine moiety was found to be a key determinant of potency [1]. Specifically, a derivative containing the 2-methylpiperazine group (Compound 5) exhibited an IC50 value of 163.8 nM in a calcium mobilization assay, demonstrating better CCR5 antagonist activity than a related piperazine derivative (Compound 4, IC50 = 239.5 nM) that lacked the 2-methyl substituent [1]. Furthermore, several 2-methylpiperazine derivatives showed antiviral activity against HIV-1 at the nanomolar level in a single-cycle assay, with no cytotoxicity observed at 10 μM [1]. This data positions the 2-methylpiperazine scaffold, and by extension its enantiopure building block (R)-2-methylpiperazine dihydrochloride, as a critical structural element for achieving high potency in this therapeutic class.

CCR5 Antagonist HIV-1 Entry Inhibitor Medicinal Chemistry

Enantiopure (R)-2-Methylpiperazine is a Critical Synthon for Antibacterial Quinolone Enantiomers

The synthesis of enantiomerically pure quinolone antibacterials relies on the availability of chiral piperazine synthons. A patent from Toray Industries explicitly describes the use of optically active 2-methylpiperazine, obtained via resolution of the racemate with an optically active N-substituted dicarboxylic acid, as a key intermediate for synthesizing quinolone-based antibacterial agents . A subsequent research paper details the synthesis of R and S enantiomers of 7-(3-methylpiperazin-1-yl) quinolone derivatives directly from (R)- and (S)-tert-butyl 2-methylpiperazine-1-carboxylate, and their subsequent testing for antibacterial activity against 14 bacterial strains [1]. This demonstrates that the (R)-enantiomer is a required, non-racemic starting material for generating a specific class of chiral quinolone drug candidates, underscoring its distinct procurement value over the racemate.

Quinolone Antibiotics Chiral Synthon Antibacterial Agents

High-Value Application Scenarios for (R)-2-Methylpiperazine Dihydrochloride (CAS 75336-89-9) Based on Differential Evidence


Stereospecific Synthesis of Chiral Quinolone Antibacterials and Other Enantiopure Pharmaceuticals

Medicinal chemistry groups focused on developing chiral quinolone antibacterials should procure (R)-2-Methylpiperazine dihydrochloride (CAS 75336-89-9) as a strategic starting material. The evidence confirms its direct use as a synthon for constructing the enantiopure 7-(3-methylpiperazin-1-yl) quinolone scaffold, with documented antibacterial activity testing against multiple bacterial strains [1]. Using the enantiopure (R)-form eliminates the need for chiral resolution of the racemate, streamlining the synthetic route and improving overall yield and stereochemical fidelity [2]. This is a direct application of the high enantiomeric purity (≥99% ee) evidence [2].

Development of Potent CCR5 Antagonists as HIV-1 Entry Inhibitors

For research teams engaged in anti-HIV drug discovery, (R)-2-Methylpiperazine dihydrochloride is a high-priority procurement item. SAR studies have directly demonstrated that the 2-methylpiperazine motif is critical for achieving nanomolar potency against the CCR5 receptor [3]. Derivatives containing this group showed a ~1.5-fold improvement in IC50 over a related piperazine scaffold and exhibited antiviral activity in HIV-1 assays at nanomolar concentrations without cytotoxicity [3]. This evidence validates the compound's role as a key pharmacophore for this target class [3].

Synthesis of Noncentrosymmetric Hybrid Materials for Piezoelectric and Ferroelectric Applications

Materials scientists aiming to synthesize noncentrosymmetric organic-inorganic hybrids for piezoelectric, ferroelectric, or second-harmonic generation (SHG) applications must procure enantiopure (R)-2-Methylpiperazine dihydrochloride. The use of a single enantiomer is proven to force crystallization in the polar, noncentrosymmetric space group P2₁, a prerequisite for these material properties, whereas racemic amine templates yield centrosymmetric structures [4]. The dihydrochloride salt's high aqueous solubility facilitates its use in aqueous-based synthesis of transition metal sulfate hybrids [4].

In Vitro Kinase Inhibition Studies Requiring a Broad-Spectrum AGC Kinase Inhibitor

Researchers designing cell-based assays to probe signaling pathways involving PKA, PKG, and PKC should procure H-7 dihydrochloride, which is synthesized from (R)-2-Methylpiperazine dihydrochloride . The defined Ki values (PKA Ki=3.0 μM, PKG Ki=5.8 μM, PKC Ki=6 μM, MLCK Ki=97 μM) allow for precise experimental control and interpretation [5]. The >15-fold selectivity window over MLCK enables the use of H-7 as a tool compound to inhibit AGC kinases while minimizing interference from MLCK-dependent pathways, a quantitative advantage supported by the evidence [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Methylpiperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.